1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . This suggests that the compound might interact with its targets, leading to inhibition of the pathogen’s activity.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
tuberculosis suggests that the compound may lead to the death or inhibition of the pathogen at the cellular level .
Action Environment
This compound, like many others in its class, holds promise for the development of new therapeutic agents, particularly in the fight against tuberculosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, thiazole derivatives have been found to interact with a range of enzymes and proteins . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other types of non-covalent interactions .
Cellular Effects
This compound can have a variety of effects on cells. For example, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may influence cell signaling pathways related to inflammation . Additionally, these compounds may also impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis, suggesting that they may interact with enzymes or other targets in this organism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This could be due to factors such as the compound’s stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with dosage in animal models. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory activity at certain dosages .
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, thiazole derivatives are known to interact with a range of enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. For instance, certain post-translational modifications could direct the compound to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-13(2)17-11-16(19(26)22-12-14-7-5-6-10-21-14)24-25(17)20-23-15-8-3-4-9-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXVCRFHIDOBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.